Cyclopentyl methyl ether

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

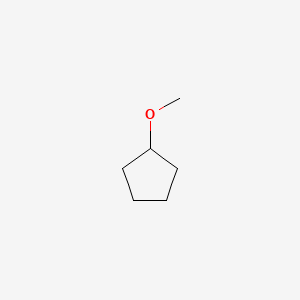

Structure

3D Structure

Propiedades

IUPAC Name |

methoxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTCDJAMAYNROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074958 | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-37-9 | |

| Record name | Cyclopentyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentane, methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4067E5GBKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide

An In-depth Examination of the Fundamental Properties of a Greener, High-Performance Ethereal Solvent

Abstract

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), diethyl ether (Et₂O), and methyl tert-butyl ether (MTBE).[1][2] Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, and excellent stability under both acidic and basic conditions, make it a valuable solvent for a wide range of chemical transformations.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of CPME, detailed experimental protocols for their determination, and a summary of its key safety and application data, tailored for researchers, scientists, and professionals in drug development.

Introduction

The selection of a suitable solvent is a critical parameter in chemical synthesis and process development, significantly impacting reaction efficiency, product purity, and environmental footprint. Traditional ether solvents, while widely used, present several drawbacks such as low boiling points, high volatility, a propensity for forming explosive peroxides, and high water solubility which complicates product isolation and waste management.[4] CPME offers a compelling solution to many of these challenges. It is a hydrophobic ether with a high boiling point (106 °C) and a narrow explosion range, enhancing safety and process robustness.[3][4] Its relative stability in the presence of acids and bases allows for its use in a broader spectrum of chemical reactions, including Grignard reactions, reductions, oxidations, and transition metal-catalyzed processes.[3][5]

Physicochemical Properties

The distinct properties of CPME are summarized in the tables below, offering a clear comparison with other common ether solvents.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [3][6] |

| Molecular Weight | 100.16 g/mol | [2][7] |

| Appearance | Colorless, clear liquid | [2][3] |

| CAS Number | 5614-37-9 | [2] |

| Melting Point | -140 °C | [2][3] |

| Boiling Point | 106 °C | [2][3] |

| Density | 0.863 g/cm³ (at 20 °C) | [3] |

| Flash Point | -1 °C | [3][7] |

| Autoignition Temperature | 180 °C | [8] |

| Refractive Index | 1.421 (at 20 °C) | [6][9] |

| Vapor Pressure | 59.9 hPa (at 25 °C) | [7] |

| Explosion Limits | 1.10 - 9.90% | [7] |

Table 2: Solubility and Azeotropic Data

| Property | Value | Reference(s) |

| Solubility in Water | 0.3 g / 100 g (CPME in Water) | [3][10] |

| Water Solubility in CPME | 1.1 g / 100 g (Water in CPME) | [6][10] |

| Miscibility | Miscible with most organic solvents | [1][6] |

| Azeotrope with Water (wt%) | 83.7% CPME / 16.3% Water | [3] |

| Azeotrope Boiling Point | 83 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.59 - 1.6 | [7][11] |

Chemical Properties and Stability

CPME exhibits remarkable stability, a key advantage for process chemistry.

-

Peroxide Formation : A significant safety concern with ethers is the formation of explosive peroxides upon exposure to air and light. CPME shows a markedly sluggish rate of peroxide formation, comparable to MTBE and significantly lower than THF and diisopropyl ether.[4][10][12] This inherent stability reduces the risk associated with its storage and handling.

-

Acid and Base Stability : Unlike many other ethers, CPME is relatively stable under both acidic and basic conditions.[3][13] It shows minimal decomposition when refluxed with 0.1 M camphorsulfonic acid (CSA) and is also resistant to strong bases like n-butyllithium (n-BuLi), exhibiting a longer half-life compared to THF.[13][14]

-

Reactivity : CPME is a suitable solvent for a variety of reactions involving organometallic reagents (e.g., Grignard, organolithium), reductions, oxidations, and transition metal catalysis.[3] Its hydrophobic nature makes it an excellent medium for reactions requiring anhydrous conditions and for extractions from aqueous media.[3]

Synthesis of this compound

CPME is primarily synthesized via two main routes. The more industrially viable and environmentally friendly method is the acid-catalyzed addition of methanol (B129727) to cyclopentene (B43876). An alternative, though less common, method is the Williamson ether synthesis, involving the methylation of cyclopentanol.[3][13]

Caption: Primary synthesis routes for this compound.

Safety and Handling

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS02: FlammableGHS07: Exclamation mark | Danger | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][17]

-

Use in a well-ventilated area.[15]

-

Ground/bond container and receiving equipment to prevent static discharge.[15][17]

-

Wear protective gloves, clothing, and eye/face protection.[16][17]

-

Containers should be dated upon opening and periodically tested for the presence of peroxides.[17]

First Aid Measures:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][18]

-

Ingestion: Rinse mouth. Call a doctor if you feel unwell.[8]

Experimental Protocols

The following section details generalized protocols for the determination of key properties of CPME. Researchers should adapt these methods based on available equipment and specific sample requirements, always adhering to institutional safety guidelines.

Synthesis of CPME via Acid-Catalyzed Addition

This protocol is based on the industrial production method.[15][19]

Objective: To synthesize this compound from cyclopentene and methanol.

Materials:

-

Cyclopentene

-

Methanol (anhydrous)

-

Strongly-acidic cation exchange resin (e.g., Amberlyst-15)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentene and methanol. A typical molar ratio is 1:0.5 to 1:0.8 (cyclopentene:methanol).[15]

-

Catalyst Addition: Add the strongly-acidic cation exchange resin (typically 5-10% by weight of the limiting reagent).

-

Reaction: Heat the mixture to reflux (approximately 75-90 °C) with vigorous stirring.[15] Monitor the reaction progress using Gas Chromatography (GC) or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the resin catalyst.

-

Purification: The crude product is purified by fractional distillation. The fraction boiling at approximately 106 °C is collected as pure CPME. Unreacted starting materials can be recovered from the lower-boiling fractions.

Determination of Boiling Point (Microscale Method)

Objective: To determine the boiling point of a liquid organic compound.

Materials:

-

CPME sample (1-2 mL)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (Thiele tube with heating oil or an aluminum block heater)[13]

-

Clamp and stand

Procedure:

-

Add a small amount of the CPME sample to the fusion tube.[3]

-

Place the capillary tube, sealed end up, into the fusion tube containing the liquid.[3][13]

-

Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly and uniformly.[13]

-

Observe the capillary tube. As the liquid heats, trapped air will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary.[13]

-

Note the temperature (T1).

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point (T2).[3] Record this temperature.

Qualitative Test for Peroxides

A critical safety check for ether solvents.

Objective: To detect the presence of peroxides in an ether sample.

Materials:

-

CPME sample

-

Potassium iodide (KI), saturated solution or solid

-

Glacial acetic acid

-

Starch solution (1%, optional)

-

Test tube

Procedure:

-

Place approximately 2 mL of the CPME sample into a test tube.

-

Add 1 mL of glacial acetic acid.

-

Add a few crystals of KI or 0.5 mL of a freshly prepared saturated KI solution.

-

Stopper the test tube and shake for one minute.

-

The formation of a yellow to brown color indicates the liberation of iodine and the presence of peroxides.

-

For a more sensitive test, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.

Caption: A simplified workflow for the qualitative detection of peroxides.

Spectroscopic Analysis

Objective: To obtain characteristic spectra of CPME for identification and purity assessment.

6.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution by dissolving a small amount of CPME in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition:

-

Analysis: Analyze chemical shifts, integration, and coupling patterns to confirm the structure.

6.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[7]

-

Acquisition: Obtain a background spectrum of the clean salt plates or ATR crystal. Then, apply the CPME sample and acquire the sample spectrum.[20][21] The typical range is 4000-400 cm⁻¹.[7]

-

Analysis: The key characteristic peak for ethers is a strong C-O stretching absorption, which for CPME is expected in the 1000-1300 cm⁻¹ region.[8][16] The absence of a broad O-H stretch (3200-3600 cm⁻¹) and a C=O stretch (1650-1800 cm⁻¹) helps confirm the ether functionality.

6.4.3 Mass Spectrometry (MS)

-

Sample Introduction: Inject a dilute solution of CPME into the mass spectrometer, typically via a GC interface (GC-MS).

-

Ionization: Electron Ionization (EI) is commonly used.

-

Analysis: The molecular ion peak (M⁺) for CPME will be at m/z = 100. Key fragmentation patterns for ethers include α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and loss of an alkyl radical.[22][23]

Comparison with Other Ethereal Solvents

CPME's properties make it a superior choice in many applications when compared to traditional ethers.

Caption: Logical relationships of CPME's advantageous properties.

Conclusion

This compound stands out as a high-performance, safer, and more environmentally benign solvent compared to many of its traditional counterparts. Its robust chemical stability, high boiling point, low water miscibility, and resistance to peroxide formation address many of the practical and safety challenges encountered in research and industrial applications.[3][4][13] For professionals in drug development and chemical synthesis, CPME offers a versatile and efficient medium that can lead to improved process safety, simplified work-ups, and a reduced environmental impact, aligning with the principles of green chemistry.[5][10]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Peroxide Value Method [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 15. CN104447226A - Method for producing this compound - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. CN105481660A - Continuous cyclopentylmethyl ether production process and production system - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 22. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

Cyclopentyl Methyl Ether (CPME): A Technical Guide to Solvent Polarity and Miscibility

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl methyl ether (CPME) has emerged as a sustainable and versatile solvent, offering a favorable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and methyl tert-butyl ether (MTBE).[1][2][3] Its unique combination of hydrophobicity, high boiling point (106 °C), stability under acidic and basic conditions, and low peroxide formation makes it highly attractive for a range of applications in organic synthesis, including Grignard reactions, reductions, and catalysis.[1][2][4] This technical guide provides an in-depth analysis of CPME's polarity and miscibility, presenting key quantitative data, detailed experimental protocols for property determination, and visual diagrams to elucidate core concepts.

Polarity Profile of CPME

The polarity of a solvent governs its solvating power for different solutes and its influence on reaction mechanisms and rates. Polarity is a complex property that can be described by several quantitative parameters.

Key Polarity Parameters

CPME is characterized as a solvent of medium polarity.[5] Its key polarity indicators are summarized in the table below, alongside those of other common ether solvents for comparison.

| Parameter | CPME | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |

| Dielectric Constant (ε) at 25°C | 4.76[1][3] | 7.58[1] | 4.197[1] |

| Dipole Moment (μ) in Debye (D) | 1.27 (calculated)[1][3] | 1.7[3] | 1.12[1] |

| Hansen Solubility Parameters (MPa⁰.⁵) | |||

| δD (Dispersion) | 16.7[6] | 16.8 | 14.5 |

| δP (Polar) | 4.3[6] | 5.7 | 2.9 |

| δH (Hydrogen Bonding) | 4.3[6] | 8.0 | 4.6 |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solvent-solute interactions, based on the principle that "like dissolves like."[6] The total cohesive energy of a liquid is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] Solvents with similar HSP values to a given solute are likely to be good solvents for that solute. The relatively low polar and hydrogen bonding parameters for CPME confirm its hydrophobic nature and differentiate it from the more polar THF.

Caption: Hansen Solubility Space illustrating the solute sphere and solvent positions.

Miscibility Profile of CPME

CPME's miscibility is characterized by its pronounced hydrophobicity, which is a key advantage in many chemical processes, particularly in facilitating work-up and solvent recovery.

Water Miscibility

CPME exhibits very low miscibility with water, leading to clean phase separation in biphasic systems.[2] This property is advantageous for extraction and for reactions where water is a byproduct. CPME also forms a useful azeotrope with water, which allows for efficient dehydration of reaction mixtures via azeotropic distillation.[1][2]

| Parameter (at 23°C) | Value |

| Solubility of CPME in Water | 1.1 g / 100 g (1.1%)[3] |

| Solubility of Water in CPME | 0.3 g / 100 g (0.3%)[2] |

| Azeotrope with Water | 83.7% CPME / 16.3% H₂O (by weight)[1] |

| Azeotropic Boiling Point | 83 °C[1][2] |

Miscibility with Organic Solvents

| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The ether oxygen can act as a hydrogen bond acceptor. |

| Ketones | Acetone, MEK | Miscible | Favorable dipole-dipole interactions. |

| Esters | Ethyl Acetate | Miscible | Similar polarity. |

| Ethers | Diethyl Ether, THF | Miscible | "Like dissolves like" principle for ethers. |

| Hydrocarbons | Hexane, Toluene | Miscible | The non-polar cyclopentyl ring enhances solubility in hydrocarbons. |

| Chlorinated | Dichloromethane, Chloroform | Miscible | Favorable dispersion and dipole-dipole interactions. |

Experimental Protocols

The determination of solvent polarity and miscibility relies on established experimental techniques.

Protocol for Determining Solvent Miscibility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic solubility or miscibility of a substance in a solvent.[8]

Objective: To quantitatively determine the concentration of a solute (Solvent A) in a solvent (Solvent B) at equilibrium.

Materials:

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), HPLC)

-

Solvent A (CPME) and Solvent B (e.g., water)

Procedure:

-

Preparation: Add an excess amount of Solvent A to a known volume or mass of Solvent B in a sealed vial. The presence of a distinct second phase (undissolved liquid) is necessary to ensure saturation.

-

Equilibration: Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[9]

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If separation is slow or an emulsion has formed, the vial may be centrifuged to force a clean separation.

-

Sampling: Carefully extract an aliquot from the center of the solvent phase of interest (Solvent B) using a syringe. Avoid disturbing the interface or any undissolved droplets.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets of the other phase.

-

Quantification: Analyze the concentration of Solvent A in the filtered aliquot using a pre-calibrated analytical method, such as GC.

Caption: Experimental workflow for the Shake-Flask Miscibility determination.

Protocol for Determining Hansen Solubility Parameters (HSP)

Determining HSP for a substance typically involves either theoretical calculation or experimental evaluation.

A. Theoretical Estimation: HSP values can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each having a known contribution to the overall HSP.[10] This method is often implemented in specialized software and provides a rapid estimation of the parameters.

B. Experimental Determination: The experimental method is more rigorous and involves testing the solubility of a well-characterized polymer or a set of polymers in the solvent being tested (in this case, CPME).[11]

Objective: To find the three Hansen parameters (δD, δP, δH) for CPME.

Procedure:

-

Solvent Selection: A range of polymers with known and varied HSPs are selected.

-

Solubility Testing: The solubility of each polymer is tested in CPME. Solubility is often assessed visually on a binary scale (soluble/insoluble or good/bad solvent). A score might be assigned (e.g., 1 for soluble, 0 for insoluble).

-

Data Analysis: The data is entered into a specialized software program. The software algorithmically determines the center point (δD, δP, δH) and radius of a "solubility sphere" in Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).[11] For determining a solvent's HSP, the process is inverted: the solvent is tested against many solutes with known HSPs. The solvent's coordinates are the point that best fits the observed solubility data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (CPME) [lobachemie.com]

- 4. This compound: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physionyx.com [physionyx.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Cyclopentyl Methyl Ether: A Technical Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, has emerged as a valuable and environmentally benign alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and methyl tert-butyl ether (MTBE). Its favorable properties, including a high boiling point (106 °C), low peroxide formation, stability under acidic and basic conditions, and hydrophobicity, make it an attractive solvent for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the two primary laboratory-scale synthesis methods for CPME: the Williamson ether synthesis from cyclopentanol (B49286) and the acid-catalyzed addition of methanol (B129727) to cyclopentene (B43876). This document includes detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of reaction mechanisms and experimental workflows to aid researchers in the safe and efficient laboratory preparation of this versatile solvent.

Introduction

The principles of green chemistry have spurred the search for safer and more sustainable solvents in organic synthesis. This compound (CPME) has gained significant attention in this regard due to its excellent performance characteristics and reduced environmental impact.[1] Commercially produced via a 100% atom-economical addition of methanol to cyclopentene, CPME's utility extends beyond being a simple solvent to applications in extractions, crystallizations, and as a reaction medium for various catalytic processes.[2][3] For laboratory applications where commercial availability may be limited or smaller quantities are required, an understanding of its synthesis is essential. This guide details the two most common and practical methods for the laboratory preparation of CPME.

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2] In the synthesis of CPME, cyclopentanol is first deprotonated with a strong base to form the cyclopentoxide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.

Commonly used bases include sodium hydride (NaH) and sodium hydroxide (B78521) (NaOH). Methyl iodide (CH3I) and dimethyl sulfate (B86663) ((CH3)2SO4) are frequently employed as methylating agents. The choice of reagents can influence the reaction conditions, yield, and safety considerations.

Acid-Catalyzed Addition of Methanol to Cyclopentene

This method mirrors the industrial production of CPME and is an excellent example of an atom-economical reaction.[2] In this process, methanol adds across the double bond of cyclopentene in the presence of an acid catalyst to form CPME. A variety of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) and strong acid ion-exchange resins, are effective for this transformation.[4] This method avoids the use of strong bases and alkylating agents, making it an attractive "green" alternative for laboratory synthesis.

Data Presentation: A Comparative Overview

The selection of a synthetic route in a laboratory setting often depends on factors such as reagent availability, desired yield, and scalability. The following tables summarize the quantitative data associated with the different methods for CPME synthesis.

Table 1: Williamson Ether Synthesis of this compound

| Base | Methylating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| NaH | CH3I | THF | Not Specified | Not Specified | 74 | [5] |

| NaOH | (CH3)2SO4 | Water | 1 | < 10, then 70-80 | Adapted Protocol | [6] |

*Yields for adapted protocols are expected to be comparable to the referenced procedures for similar substrates.

Table 2: Acid-Catalyzed Addition of Methanol to Cyclopentene

| Catalyst | Cyclopentene:Methanol (molar ratio) | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| H-ZSM-5 | 1:1 | 120 | 0.5 | 12.3 | [4] |

| H-ZSM-5 | 1:3 | 120 | 0.5 | 61.0 | [4] |

| H-ZSM-5 | 1:3 | 180 | 0.5 | 63.2 | [4] |

| Strong Acid Ion-Exchange Resin | 1:0.5-0.8 | 75-90 | 0.01-0.10 | >80 (total) | [7] |

Experimental Protocols

Williamson Ether Synthesis of this compound

Protocol 4.1.1: Using Sodium Hydride and Methyl Iodide

This protocol is based on established Williamson ether synthesis procedures and a reported synthesis of CPME with a 74% yield.[2][5]

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the suspension in an ice bath and add cyclopentanol (1.0 equivalent) dropwise via syringe.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting cyclopentoxide solution in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 106 °C.

Protocol 4.1.2: Using Sodium Hydroxide and Dimethyl Sulfate

This protocol is adapted from a procedure for the synthesis of 2-methoxynaphthalene.[6]

Materials:

-

Cyclopentanol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH3)2SO4)

-

Water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Ice bath

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in water.

-

Add cyclopentanol (1.0 equivalent) to the NaOH solution and stir until a homogeneous solution is formed.

-

Cool the solution to below 10 °C in an ice bath.

-

With vigorous stirring, add dimethyl sulfate (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture in a water bath at 70-80 °C for 1 hour.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation.

Acid-Catalyzed Addition of Methanol to Cyclopentene

This protocol is a laboratory-scale adaptation based on conditions reported in patent literature.[4]

Materials:

-

Cyclopentene

-

Methanol

-

H-ZSM-5 zeolite catalyst (or other suitable solid acid catalyst)

-

Anhydrous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Autoclave or a sealed pressure vessel with magnetic stirring

-

Heating mantle with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a pressure vessel, add cyclopentene (1.0 equivalent), methanol (3.0 equivalents), and H-ZSM-5 catalyst (approximately 5-10% by weight of cyclopentene).

-

Seal the vessel and heat to 120-180 °C with vigorous stirring for 5-8 hours.

-

Cool the reaction mixture to room temperature.

-

Filter to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of NaHCO3 to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO4.

-

Filter the drying agent and remove the unreacted starting materials and solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

Safety Precautions

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle in an inert atmosphere (glovebox or under argon/nitrogen). Use a dry powder extinguisher (Class D) for fires.[8]

-

Methyl Iodide (CH3I): A toxic and carcinogenic substance. It is a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Dimethyl Sulfate ((CH3)2SO4): Extremely toxic, corrosive, and a suspected carcinogen. It is readily absorbed through the skin. All manipulations should be carried out in a fume hood with heavy-duty gloves (e.g., butyl rubber), a lab coat, and safety goggles.[9]

-

Cyclopentene: A flammable liquid. Handle away from ignition sources.

-

General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Mechanism of the Williamson Ether Synthesis of CPME.

Caption: Mechanism of the Acid-Catalyzed Addition of Methanol to Cyclopentene.

Experimental Workflow

Caption: General Experimental Workflow for CPME Synthesis.

Analytical Data

Confirmation of the successful synthesis of this compound can be achieved through standard analytical techniques.

-

1H NMR: The proton NMR spectrum of CPME will show characteristic signals for the methoxy (B1213986) group (a singlet around 3.3 ppm) and the cyclopentyl ring protons (multiplets between 1.5 and 1.8 ppm, and a multiplet for the proton on the carbon bearing the ether linkage around 3.8 ppm).

-

13C NMR: The carbon NMR spectrum will display a signal for the methoxy carbon at approximately 57 ppm and signals for the cyclopentyl carbons in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a prominent C-O stretching band in the region of 1100-1120 cm-1, characteristic of an ether. The spectrum will also show C-H stretching bands just below 3000 cm-1.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the synthesized CPME, while MS will show the molecular ion peak (m/z = 100.16).

Conclusion

This technical guide provides a detailed overview of the laboratory synthesis of this compound, a versatile and environmentally preferred solvent. Both the Williamson ether synthesis and the acid-catalyzed addition of methanol to cyclopentene are viable methods for lab-scale preparation. The choice of method will depend on the specific needs and resources of the laboratory. The provided experimental protocols, comparative data, and safety information are intended to facilitate the safe and efficient synthesis of CPME for research and development purposes. The increasing importance of green chemistry in the pharmaceutical and chemical industries underscores the value of understanding and implementing the synthesis of sustainable solvents like CPME.

References

- 1. sfdchem.com [sfdchem.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. This compound: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104447226A - Method for producing this compound - Google Patents [patents.google.com]

- 5. Solved 1. Provide the mechanism for the Williamson ether | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. chembam.com [chembam.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Cyclopentyl Methyl Ether (CPME): A Comprehensive Safety Guide for Researchers

An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for Cyclopentyl Methyl Ether in a Research Environment.

This compound (CPME) is increasingly utilized in chemical synthesis as a greener and more sustainable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.[1][2][3][4] Its favorable physical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option for a wide range of applications.[1][3][4][5] However, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount for its safe use in a laboratory setting. This guide provides a comprehensive overview of the safety data for CPME, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Understanding the physical and chemical properties of a solvent is the first step in a robust risk assessment. CPME is a colorless liquid with a distinct ethereal odor.[3] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5614-37-9 | [3] |

| Molecular Formula | C6H12O | [6] |

| Molecular Weight | 100.16 g/mol | [3][6] |

| Boiling Point | 106 °C | [3][4] |

| Melting Point | -140 °C | [3][7] |

| Density | 0.86 g/mL at 25 °C | [3] |

| Flash Point | -1 °C | [4][7] |

| Auto-ignition Temperature | 180 °C | [7] |

| Solubility in Water | 1.1 g/100g | [4] |

| Vapor Pressure | 42.7 hPa at 25 °C | [8] |

Toxicological Data

While considered to have relatively low acute toxicity, CPME is classified as harmful if swallowed and can cause skin and eye irritation.[1][6] Chronic exposure may lead to cumulative health effects.[9]

| Toxicological Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity (LD50, rat) | > 1,000 mg/kg and < 2,000 mg/kg | Harmful if swallowed (H302) | [1] |

| Skin Irritation | Primary Irritation Index (PII) = 3.7 | Causes skin irritation (H315) | [1] |

| Eye Irritation | Moderate to severe irritation | Causes serious eye irritation (H319) | [1][6] |

| Skin Sensitization | Negative | Not a skin sensitizer | [1] |

| Mutagenicity | Negative | Not mutagenic | [1] |

| Permitted Daily Exposure (PDE) | 1.5 mg/day | Class 2 equivalent solvent | [1] |

Experimental Protocols for Toxicological Assessment

The toxicological data for CPME are derived from standardized experimental protocols. While the specific study reports are not always publicly available, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423):

-

Test Animals: Typically, young adult female rats are used.

-

Dosage: A single dose of CPME is administered by gavage. The study often starts with a dose of 300 mg/kg.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the test animals) is determined. For CPME, deaths were observed at 2,000 mg/kg, but not at 1,000 mg/kg, leading to the classification of "Harmful if swallowed".[1]

Skin Irritation (Following OECD Guideline 404):

-

Test Animals: Albino rabbits are typically used.

-

Application: A 0.5 mL dose of CPME is applied to a small patch of shaved skin. The patch is then covered with a gauze dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and a Primary Irritation Index (PII) is calculated. A PII of 3.7 for CPME indicates it is a skin irritant.[1]

Eye Irritation (Following OECD Guideline 405):

-

Test Animals: Albino rabbits are used.

-

Application: A single 0.1 mL dose of CPME is instilled into one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the eye reactions is scored. CPME has been shown to cause moderate to severe eye irritation.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with CPME.

Handling Workflow

Caption: General workflow for safely handling CPME in a laboratory setting.

Storage

-

Containers: Store in the original, tightly sealed container.[10]

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][10] Flammable liquid storage cabinets are recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][11]

-

Peroxide Formation: Although CPME has a low tendency to form peroxides, containers should be dated upon opening and tested periodically, especially if stored for extended periods.[11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

PPE Selection Logic

Caption: Decision-making flowchart for selecting appropriate PPE when working with CPME.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[11] Ensure gloves are inspected before use and replaced if damaged.

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Fire and Explosion Hazards

CPME is a highly flammable liquid and vapor.[6][7][9]

| Fire Safety Parameter | Value | Reference |

| Flammability Class | Highly Flammable Liquid (Category 2) | [6] |

| Flash Point | -1 °C | [4][7] |

| Explosion Limits | Narrow range (data not consistently reported) | [1][4] |

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers.[6]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12] Vapors can travel to an ignition source and flash back.

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is essential.

First Aid Measures

Caption: First aid procedures for different types of CPME exposure.

Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[6][11]

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Considerations

Dispose of CPME and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not dispose of down the drain.[6]

Conclusion

CPME offers significant advantages as a process solvent in research and development.[1][5] However, its flammability and potential health hazards necessitate careful handling and adherence to strict safety protocols. By understanding its properties, implementing appropriate engineering controls, using the correct PPE, and being prepared for emergencies, researchers can safely harness the benefits of this versatile solvent.

References

- 1. The Toxicological Assessment of this compound (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The toxicological assessment of this compound (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (CPME) [commonorganicchemistry.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. cdp.dhs.gov [cdp.dhs.gov]

An In-depth Technical Guide to the Environmental Impact of Cyclopentyl Methyl Ether (CPME)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent, offering a favorable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) in various chemical applications. Its unique physical and chemical properties, including high hydrophobicity, low peroxide formation, and stability under acidic and basic conditions, contribute to its appeal in process chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the environmental impact of CPME, presenting quantitative data on its biodegradability, aquatic toxicity, bioaccumulation potential, and atmospheric fate. Detailed experimental protocols for the key toxicological and environmental fate studies are also provided to facilitate a deeper understanding and replication of the cited data.

Biodegradability

This compound is not readily biodegradable. In a 28-day ready biodegradability test conducted according to OECD Test Guideline 301C (Modified MITI Test), CPME exhibited approximately 2% biodegradation. This indicates a degree of persistence in the environment.

Table 1: Biodegradability of this compound (CPME)

| Parameter | Test Guideline | Result | Interpretation |

| Biodegradation | OECD 301C | ~2% after 28 days | Not readily biodegradable |

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

The Modified MITI (Ministry of International Trade and Industry) Test is a respirometric method that evaluates the ready biodegradability of a chemical substance by measuring oxygen consumption.[3][4]

Objective: To assess the ready biodegradability of CPME in an aerobic aqueous medium.

Methodology:

-

Test System: A closed respirometer system equipped to measure oxygen consumption is used. The test is conducted in the dark to prevent photodegradation.

-

Inoculum: A mixed population of microorganisms from at least 10 different sources, including soil, surface water, and activated sludge, is pre-cultured with synthetic sewage.

-

Test Substance and Control: The test is performed with CPME as the test substance, a reference substance with known biodegradability (e.g., sodium benzoate), and a blank control containing only the inoculum and mineral medium.

-

Procedure:

-

A defined concentration of CPME (typically 100 mg/L) is added to a mineral medium in the test vessels.

-

The medium is inoculated with the prepared microbial sludge.

-

The vessels are sealed in the respirometer and incubated at a constant temperature of 25 ± 1°C for 28 days.

-

Oxygen consumption is continuously monitored and recorded.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) of CPME to its theoretical oxygen demand (ThOD).

Diagram 1: Experimental Workflow for OECD 301C Biodegradability Test

Caption: Workflow for OECD 301C biodegradability testing of CPME.

Aquatic Toxicity

CPME is classified as harmful to aquatic life. Acute and chronic toxicity data are available for various aquatic organisms, as summarized in the table below.

Table 2: Aquatic Toxicity of this compound (CPME)

| Organism | Test Type | Test Guideline | Endpoint | Value (mg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | Acute | OECD 203 | 96h LC50 | > 220[5][6] |

| Daphnia magna (Water Flea) | Acute | OECD 202 | 48h EC50 | 35[6] |

| Daphnia magna (Water Flea) | Chronic | OECD 211 | 21d NOEC | 1.24 |

| Pseudokirchneriella subcapitata (Green Algae) | Acute | OECD 201 | 72h ErC50 | > 100 |

Experimental Protocols

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[7][8][9][10]

Objective: To determine the acute lethal toxicity of CPME to Rainbow Trout (Oncorhynchus mykiss).

Methodology:

-

Test Organism: Juvenile rainbow trout are acclimated to laboratory conditions.

-

Test System: A semi-static or flow-through system is used to maintain the concentration of the test substance.

-

Procedure:

-

Fish are exposed to a range of concentrations of CPME in water for 96 hours. A control group is maintained in clean water.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored.

-

-

Data Analysis: The 96-hour LC50 (Lethal Concentration 50%) is calculated using appropriate statistical methods.

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids within 48 hours.[11][12][13][14][15][16]

Objective: To determine the acute immobilizing effect of CPME on Daphnia magna.

Methodology:

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Test System: Static test vessels are used.

-

Procedure:

-

Daphnids are exposed to a series of CPME concentrations for 48 hours.

-

Immobilization (inability to swim) is observed at 24 and 48 hours.

-

-

Data Analysis: The 48-hour EC50 (Effective Concentration 50%) for immobilization is calculated.

This test evaluates the effect of a substance on the growth of freshwater green algae.[17][18][19][20][21]

Objective: To determine the inhibitory effect of CPME on the growth of Pseudokirchneriella subcapitata.

Methodology:

-

Test Organism: Exponentially growing cultures of the green alga Pseudokirchneriella subcapitata.

-

Test System: Batch cultures in a nutrient-rich medium under continuous illumination.

-

Procedure:

-

Algal cultures are exposed to a range of CPME concentrations for 72 hours.

-

Algal growth (biomass) is measured daily.

-

-

Data Analysis: The 72-hour ErC50 (the concentration causing a 50% reduction in the growth rate) is determined.

Diagram 2: General Workflow for Aquatic Toxicity Testing

Caption: Generalized workflow for aquatic toxicity assessment of CPME.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (log Kow). A low log Kow value generally suggests a low potential for bioaccumulation. For CPME, the log Kow has been determined to be 1.6.

Table 3: Bioaccumulation Potential of this compound (CPME)

| Parameter | Test Guideline | Value | Interpretation |

| log Kow | OECD 107 | 1.6 | Low potential for bioaccumulation |

Experimental Protocol: OECD 107 - Partition Coefficient (n-octanol/water): Shake Flask Method

This method directly determines the partition coefficient of a substance between n-octanol and water.[22][23][24][25][26]

Objective: To determine the log Kow of CPME.

Methodology:

-

Preparation: n-octanol and water are mutually saturated. A stock solution of CPME in n-octanol is prepared.

-

Procedure:

-

Measured amounts of the n-octanol stock solution and water are combined in a vessel.

-

The vessel is shaken until equilibrium is reached.

-

The two phases (n-octanol and water) are separated by centrifugation.

-

-

Analysis: The concentration of CPME in each phase is determined using a suitable analytical method (e.g., gas chromatography).

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of CPME in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is the log Kow.

Diagram 3: Logical Flow for Assessing Bioaccumulation Potential

Caption: Decision process for evaluating the bioaccumulation potential of CPME.

Atmospheric Fate

Diagram 4: Proposed Atmospheric Degradation Pathway of CPME

Caption: Simplified atmospheric degradation pathway of CPME via reaction with hydroxyl radicals.

Conclusion

This compound presents a more environmentally benign profile compared to many traditional ethereal solvents. Its low potential for bioaccumulation and moderate aquatic toxicity are favorable characteristics. However, its classification as "not readily biodegradable" suggests that it may persist in certain environmental compartments. The atmospheric fate of CPME is characterized by degradation through reaction with hydroxyl radicals, leading to the formation of various oxygenated organic compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions regarding the use and environmental management of CPME in their applications.

References

- 1. This compound: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 4. eurolab.net [eurolab.net]

- 5. geneseo.edu [geneseo.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. eurofins.com.au [eurofins.com.au]

- 10. oecd.org [oecd.org]

- 11. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 16. eurofins.com.au [eurofins.com.au]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 19. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 23. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. acri.gov.tw [acri.gov.tw]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dioxane.[1][2] Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option for a wide range of applications in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[2][3] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of CPME, complete with detailed experimental protocols and visual representations of key processes to support its effective implementation in research and development.

Core Physicochemical Properties

The key physicochemical properties of CPME are summarized in the tables below, offering a clear comparison with other common ether solvents.

Table 1: General Properties of CPME and Other Ethereal Solvents

| Property | CPME | THF | 2-MeTHF | Dioxane | Diethyl Ether (Et₂O) |

| CAS Number | 5614-37-9 | 109-99-9 | 96-47-9 | 123-91-1 | 60-29-7 |

| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O | C₄H₈O₂ | C₄H₁₀O |

| Molecular Weight ( g/mol ) | 100.16 | 72.11 | 86.13 | 88.11 | 74.12 |

| Boiling Point (°C) | 106[1] | 66 | 80.2 | 101 | 34.6 |

| Melting Point (°C) | < -140[4] | -108.4 | -136 | 11.8 | -116.3 |

| Density (g/cm³ at 20°C) | 0.863[1] | 0.889 | 0.854 | 1.034 | 0.713 |

| Flash Point (°C) | -1[1] | -14 | -11 | 12 | -45 |

| Autoignition Temperature (°C) | 180[4] | 321 | 270 | 180 | 160 |

| Explosion Limits (vol% in air) | 1.1 - 9.9[4] | 1.5 - 12.4 | 1.5 - 8.9 | 1.9 - 22.5 | 1.9 - 36 |

Table 2: Solubility and Azeotropic Data

| Property | Value |

| Solubility of CPME in Water ( g/100g at 23°C) | 1.1[4] |

| Solubility of Water in CPME ( g/100g at 23°C) | 0.3[4] |

| Azeotrope with Water (wt% CPME / wt% H₂O) | 83.7 / 16.3[1] |

| Azeotropic Boiling Point (°C) | 83[1] |

Table 3: Stability and Safety Data

| Property | Observation |

| Peroxide Formation | Significantly lower and slower than THF and 2-MeTHF.[3] |

| Stability to Acids | Relatively stable; 0.1 M camphorsulfonic acid (CSA) in CPME at reflux for 8 hours showed ~0.2% decomposition.[3] |

| Stability to Bases | Stable in the presence of strong bases like organolithium and Grignard reagents.[3] |

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties of CPME.

Determination of Aqueous Miscibility

This protocol outlines a procedure to determine the miscibility of CPME with water.

Materials:

-

This compound (CPME)

-

Deionized water

-

Graduated cylinders (10 mL)

-

Vortex mixer

Procedure:

-

In a 10 mL graduated cylinder, add 5 mL of deionized water.

-

To the same cylinder, add 5 mL of CPME.

-

Securely cap the cylinder and vortex the mixture vigorously for 2 minutes.

-

Allow the cylinder to stand undisturbed and observe for the formation of distinct layers.

-

Record the volumes of the upper and lower phases to determine the mutual solubility. The slight increase in the volume of the water layer and the CPME layer indicates their mutual miscibility.

Determination of Stability under Acidic and Basic Conditions

This protocol describes a method to assess the stability of CPME under stressed acidic and basic conditions, following principles outlined in ICH Q1A(R2) guidelines for stability testing.[1][2][4][5][6]

Materials:

-

CPME

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Round-bottom flasks with reflux condensers

-

Heating mantles

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Internal standard (e.g., dodecane)

Procedure:

-

Acid Stability:

-

To a round-bottom flask, add 50 mL of CPME and 50 mL of 1 M HCl.

-

Heat the mixture to reflux for 24 hours.

-

At time points 0, 4, 8, and 24 hours, take a 1 mL aliquot of the organic layer.

-

Prepare the aliquot for GC-FID analysis by adding a known amount of internal standard and diluting with a suitable solvent if necessary.

-

Analyze the sample by GC-FID to quantify the amount of CPME remaining and detect any degradation products.

-

-

Base Stability:

-

Repeat the procedure described above, substituting 1 M NaOH for 1 M HCl.

-

-

Analysis:

-

Compare the peak area of CPME relative to the internal standard at each time point to the initial (time 0) sample. A significant decrease in the relative peak area indicates degradation.

-

Determination of Peroxide Formation

This protocol details the iodometric titration method to quantify the peroxide value in CPME.

Materials:

-

CPME sample

-

Acetic acid-chloroform solution (3:2 v/v)

-

Saturated potassium iodide (KI) solution

-

0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

-

Starch indicator solution (1%)

-

Erlenmeyer flask with a stopper (250 mL)

-

Burette

Procedure:

-

Weigh approximately 5 g of the CPME sample into a 250 mL Erlenmeyer flask.

-

Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

-

Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for 1 minute.

-

Add 30 mL of deionized water.

-

Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

-

Add 1-2 mL of starch indicator solution, which will produce a blue color.

-

Continue the titration until the blue color is completely discharged.

-

Perform a blank determination under the same conditions.

-

Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:

-

S = volume of Na₂S₂O₃ solution used for the sample (mL)

-

B = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

W = weight of the sample (g)

-

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate common experimental workflows and processes where CPME is utilized.

Synthesis of this compound

The industrial synthesis of CPME is typically achieved through the addition of methanol (B129727) to cyclopentene (B43876).[3]

Caption: Industrial synthesis of CPME from cyclopentene and methanol.

Azeotropic Dehydration using CPME

CPME forms a low-boiling azeotrope with water, making it an effective solvent for dehydration reactions.[1]

Caption: Workflow for azeotropic dehydration using CPME.

Grignard Reaction Workflow in CPME

CPME is a suitable solvent for Grignard reactions due to its stability and low water miscibility.

Caption: General workflow for a Grignard reaction using CPME as a solvent.

Suzuki Coupling Reaction Pathway in CPME

CPME can be an effective solvent in palladium-catalyzed Suzuki coupling reactions.

Caption: Simplified catalytic cycle for a Suzuki coupling reaction in CPME.

Conclusion

This compound presents a compelling profile as a green and efficient solvent for a multitude of applications in modern organic synthesis. Its unique combination of high hydrophobicity, thermal stability, resistance to peroxide formation, and stability in both acidic and basic media addresses many of the shortcomings of traditional ether solvents. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary technical information to confidently evaluate and implement CPME in their laboratory and process development activities, ultimately contributing to safer, more sustainable, and efficient chemical processes.

References

- 1. database.ich.org [database.ich.org]

- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

Cyclopentyl methyl ether discovery and history

An In-depth Technical Guide to Cyclopentyl Methyl Ether (CPME): Discovery, Properties, and Applications

Executive Summary

This compound (CPME), commercially introduced by Zeon Corporation in 2005, has emerged as a viable and environmentally conscious alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and 1,4-dioxane.[1][2][3] Its unique combination of high hydrophobicity, a high boiling point, low peroxide formation, and stability under both acidic and basic conditions makes it a versatile solvent for a wide range of applications in the pharmaceutical and chemical industries.[1][4][5][6] This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of CPME, with a focus on its utility for researchers, scientists, and drug development professionals.

Discovery and History

The development of this compound was driven by the long-standing need in the synthetic chemistry community for a new ethereal solvent that could overcome the drawbacks of commonly used ethers.[1] Traditional solvents like diethyl ether and THF have low boiling points and a high tendency to form explosive peroxides, while others like dioxane are carcinogenic.[1][3] The search for safer, more stable, and environmentally friendly alternatives led to the investigation of CPME.

Zeon Corporation, utilizing its proprietary C5 raw material technology, developed an efficient synthesis for CPME.[2][7] It became commercially available in November 2005 after receiving approval from the Toxic Substances Control Act (TSCA) and the European List of Notified Chemical Substances (ELINCS).[1][3] Since its introduction, CPME has gained significant traction as a "green" solvent due to its advantageous properties that contribute to safer and more efficient chemical processes.[8][9][10]

Synthesis of this compound

The primary industrial synthesis of CPME is an atom-economical addition reaction of methanol (B129727) to cyclopentene (B43876).[1][4][8] An alternative, though less practical, method involves the methylation of cyclopentanol (B49286).[1][4]

Industrial Synthesis: Addition of Methanol to Cyclopentene

The preferred industrial method for producing CPME involves the acid-catalyzed addition of methanol to cyclopentene. This process is highly efficient and produces no significant byproducts, making it an excellent example of green chemistry.[1]

A typical process involves mixing cyclopentene and methanol, heating the mixture to a gaseous state, and then passing it through a fixed-bed reactor containing a strongly acidic cation exchange resin as the catalyst.[11][12]

Caption: Industrial synthesis of CPME via catalytic addition.

Experimental Protocol for Synthesis

Reaction: Etherification of cyclopentene with methanol.[11][12]

Materials:

-

Refined cyclopentene

-

Methanol

-

Strongly-acidic cation exchange resin (catalyst)

Apparatus:

-

Fixed-bed reactor (e.g., stainless steel tube)

-

Heating and gasification system

-

Pressure and temperature controllers

-

Flow rate controller

-

Pack the fixed-bed reactor with the strongly-acidic cation exchange resin.

-

Prepare a mixture of refined cyclopentene and methanol with a molar ratio of approximately 1:0.5 to 1:0.8.

-

Heat and gasify the reactant mixture.

-

Feed the gasified mixture into the fixed-bed reactor.

-

Maintain the reaction conditions as follows:

-

Temperature: 75-90 °C

-

System Pressure: 0.01-0.10 MPa

-

Volume Liquid Hourly Space Velocity (LHSV): 0.5-4.0 hr⁻¹

-

-

The product, this compound, is collected from the reactor outlet.

-

The crude product can be purified by distillation.

Physicochemical Properties

CPME possesses a unique set of physical and chemical properties that distinguish it from other ethereal solvents.[7][13] Its high boiling point, low melting point, and hydrophobicity are particularly noteworthy.[2][4]

Comparative Data of Ethereal Solvents

| Property | CPME | THF | 2-MeTHF | MTBE | 1,4-Dioxane |

| Boiling Point (°C) | 106[4][5] | 65-66[7][13] | 80.2[7] | 55[7][13] | 101[7][13] |

| Melting Point (°C) | -140[4][5] | -108.5[7][13] | -136[7] | -108.7[13] | 11.8[13] |

| Density (g/cm³ at 20°C) | 0.86[4][13] | 0.89[7][13] | 0.85[7] | 0.74[13] | 1.03[7][13] |

| Heat of Vaporization (kcal/kg) | 69.2[2][13] | 98.1[13] | - | 81.7[13] | 98.6[13] |

| Water Solubility ( g/100g at 23°C) | 1.1[2][8] | Miscible | 10.6 (in MeTHF)[1] | 3.5 (in MTBE)[1] | Miscible |

| Azeotrope with Water (% wt) | 83.7% CPME, 16.3% H₂O[1][4] | None | 89.4% MeTHF, 10.6% H₂O[1] | 96.5% MTBE, 3.5% H₂O[1] | None |

Key Features and Advantages for Drug Development

The advantageous features of CPME make it an excellent choice for various stages of drug development, from initial synthesis to process chemistry and scale-up.[1][9]

Caption: Relationship between CPME properties and process advantages.

High Hydrophobicity and Facile Drying

CPME is highly hydrophobic, with very low solubility in water.[1][2] This property facilitates easy separation from aqueous phases during workups, significantly reducing the volume of wastewater generated.[13][14] Furthermore, CPME forms a low-boiling azeotrope with water (83.7% CPME, 16.3% water), which allows for efficient drying of the solvent and reaction mixtures.[1][4] This makes it particularly suitable for anhydrous reactions, as residual moisture can be easily removed.[1]

Low Peroxide Formation